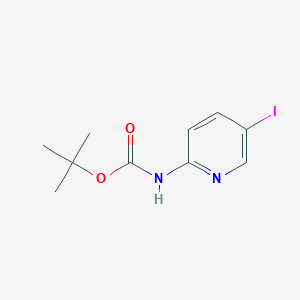

tert-Butyl (5-iodopyridin-2-yl)carbamate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(5-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLXIVKPYUFJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590305 | |

| Record name | tert-Butyl (5-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375853-79-5 | |

| Record name | tert-Butyl (5-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 375853-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-iodopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl (5-iodopyridin-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a stable, solid organic compound. Its structure features a pyridine ring substituted with an iodine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem[1] |

| Molecular Weight | 320.13 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(5-iodopyridin-2-yl)carbamate | PubChem[1] |

| CAS Number | 375853-79-5 | PubChem[1] |

| Melting Point | 273.7-273.8 °C | --- |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Poorly soluble in water; soluble in organic solvents such as THF, dichloromethane, and ethyl acetate. | Inferred from related compounds |

Spectral Data

While specific spectra for this compound are not publicly available, the expected NMR signals can be predicted based on the analysis of similar structures.

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The tert-butyl group will exhibit a characteristic singlet at approximately δ 1.5 ppm. The N-H proton of the carbamate will appear as a broad singlet.

-

¹³C NMR: The spectrum will show signals for the pyridine ring carbons, the carbonyl carbon of the carbamate group (around δ 150-155 ppm), the quaternary and methyl carbons of the tert-butyl group (around δ 80 and 28 ppm, respectively).

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-iodopyridine with a tert-butoxycarbonyl (Boc) group.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the N-Boc protection of aminopyridines.

Materials:

-

2-Amino-5-iodopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating plate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodopyridine (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (e.g., triethylamine, 1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Applications in Drug Development

The presence of the iodo-substituent makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for the construction of complex molecular architectures.

Key Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to the synthesis of substituted alkynylpyridines.[2][3]

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The Boc-protecting group is stable under the conditions of many of these cross-coupling reactions and can be readily removed under acidic conditions to liberate the free amine for further functionalization.

Representative Reaction Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Applications

While this compound itself is not known to have specific biological activity, it is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as kinase inhibitors for the treatment of cancer. The ability to introduce diverse substituents at the 5-position of the pyridine ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: tert-Butyl (5-iodopyridin-2-yl)carbamate (CAS: 375853-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-iodopyridin-2-yl)carbamate is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a reactive iodine atom and a Boc-protected amino group, makes it a versatile intermediate for the construction of complex molecular architectures. The presence of the iodine atom facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino functionality during these transformations and can be readily removed under acidic conditions, allowing for subsequent derivatization. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 375853-79-5 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1] |

| IUPAC Name | tert-butyl N-(5-iodo-2-pyridinyl)carbamate | [1] |

| Appearance | Solid | |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(I)cn1 | |

| InChI | 1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | [1] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 2-aminopyridine. The first step involves the iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine, which is then protected with a Boc group.

Step 1: Synthesis of 2-Amino-5-iodopyridine

A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine.

Experimental Protocol:

-

Dissolve 2-aminopyridine in water.

-

Add iodine in 3-5 portions while stirring. Maintain the temperature for 1-3 hours after the addition of iodine is complete.

-

Following the temperature hold, add hydrogen peroxide dropwise and continue to maintain the temperature for another 1-4 hours.

-

After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture to below 10 °C and filter the precipitate.

-

Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Step 2: Boc-Protection of 2-Amino-5-iodopyridine

The amino group of 2-amino-5-iodopyridine is protected using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

To a solution of 2-amino-5-iodopyridine in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O).

-

The reaction can be carried out at room temperature and is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR:

-

A singlet for the nine protons of the tert-butyl group is expected around δ 1.5 ppm.

-

Signals for the three protons on the pyridine ring.

¹³C NMR:

-

Signals for the carbonyl carbon of the Boc group are typically found around δ 150-155 ppm.

-

Signals for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.

-

Signals for the carbons of the pyridine ring.

IR Spectroscopy:

-

A characteristic C=O stretching vibration for the carbamate group is expected around 1700-1730 cm⁻¹.

-

An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 320.13 g/mol .

Applications in Organic Synthesis

This compound is a valuable building block for introducing a 2-amino-5-substituted pyridine moiety into more complex molecules. The iodine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added.

-

The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of arylalkynes.

General Experimental Protocol for Sonogashira Coupling:

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

An amine base (e.g., triethylamine or diisopropylethylamine) is added to the mixture.

-

The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

-

The residue is then subjected to an aqueous workup and extraction with an organic solvent.

-

The crude product is purified by flash column chromatography.

Application in Drug Discovery: Synthesis of BRAF Inhibitors

This compound is a key intermediate in the synthesis of certain kinase inhibitors, particularly those targeting the BRAF kinase, which is frequently mutated in various cancers, including melanoma. The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell growth.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant. Analogs of vemurafenib can be synthesized using this compound as a starting material to introduce the aminopyridine core, which is a common feature in many kinase inhibitors.

MAPK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), P363 (Wash contaminated clothing before reuse), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds. The protocols and data presented in this technical guide are intended to provide researchers and scientists with a comprehensive resource for the synthesis, characterization, and application of this important chemical intermediate. As the demand for novel therapeutics continues to grow, the utility of such key building blocks in the development of innovative small molecules, including potent and selective kinase inhibitors, will undoubtedly expand.

References

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to tert-Butyl (5-iodopyridin-2-yl)carbamate: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry and drug discovery, the strategic use of functionalized heterocyclic intermediates is paramount. Among these, this compound stands out as a particularly valuable building block. Its structure uniquely combines three critical features: a pyridine core, a versatile iodine substituent, and a stable yet readily cleavable Boc-protected amine. This combination makes it an ideal precursor for constructing complex molecular architectures through a variety of synthetic transformations. The iodinated pyridine moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group effectively masks the reactivity of the amine, allowing for sequential and controlled functionalization.[1][2] This guide provides an in-depth analysis of this compound's core properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications for researchers and professionals in drug development.

Section 1: Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section details the chemical identity, physicochemical properties, and a granular breakdown of the molecular weight of this compound.

Chemical Identity and Structure

The compound's structure features a pyridine ring substituted at the 5-position with an iodine atom and at the 2-position with a Boc-protected amine. This arrangement provides two distinct points for synthetic modification.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Weight | 320.13 g/mol | PubChem[3] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem[3] |

| CAS Number | 375853-79-5 | Sunway Pharm Ltd[4] |

| IUPAC Name | tert-butyl N-(5-iodopyridin-2-yl)carbamate | PubChem[3] |

| Synonyms | 2-(Boc-amino)-5-iodopyridine | Thermo Fisher[5] |

| Computed XLogP3 | 2.4 | PubChem[3] |

| Physical State | Solid | BLDpharm[6] |

In-Depth Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for stoichiometric calculations in reaction planning. It is derived by summing the atomic weights of its constituent atoms.

The molecular formula is C₁₀H₁₃IN₂O₂. Using the standard atomic weights (C: 12.011 u, H: 1.008 u, I: 126.90 u, N: 14.007 u, O: 15.999 u):

-

Carbon (C): 10 atoms × 12.011 u/atom = 120.11 u

-

Hydrogen (H): 13 atoms × 1.008 u/atom = 13.104 u

-

Iodine (I): 1 atom × 126.90 u/atom = 126.90 u

-

Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u/atom = 31.998 u

Total Molecular Weight = 120.11 + 13.104 + 126.90 + 28.014 + 31.998 = 320.126 g/mol .

This calculated value aligns with the commonly cited molecular weight of 320.13 g/mol .[3][4]

Section 2: Synthesis and Purification

The synthesis of this compound is a straightforward but crucial procedure. The method described here is a standard, robust protocol for the Boc protection of an aminopyridine, ensuring high yield and purity.

Retrosynthetic Analysis & Strategy

The most logical and efficient synthetic route involves the direct protection of the primary amine of 2-amino-5-iodopyridine. This precursor is commercially available or can be synthesized from 2-aminopyridine.[7][8] The protection is achieved using di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc group.[9] The choice of Boc₂O is strategic; it is highly effective, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Materials:

-

2-Amino-5-iodopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Acetonitrile (ACN), anhydrous

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq, optional catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-iodopyridine (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of DMAP (0.05 eq) can be added. Causality Note: The pyridine nitrogen in the starting material is weakly basic and can act as a base, but DMAP is a more effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.[11]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted acidic impurities and the brine wash removes residual water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure white or off-white solid.[12]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amine onto one of the carbonyl carbons of the Boc anhydride.

Caption: Mechanism of Boc protection of 2-amino-5-iodopyridine.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. High-resolution mass spectrometry and NMR spectroscopy are the primary methods for this validation.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[]

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons on the pyridine ring will appear as distinct doublets and doublets of doublets in the δ 7.5-8.5 ppm region. A broad singlet for the N-H proton of the carbamate will also be present.

-

¹³C NMR: Characteristic signals include the quaternary carbon of the tert-butyl group (~28 ppm), the Boc carbonyl carbon (~152 ppm), and distinct signals for the five carbons of the iodopyridine ring. The carbon bearing the iodine will be shifted significantly upfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₁₃IN₂O₂), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 321.0100, confirming the elemental composition.[3]

Integrated Synthesis and Analysis Workflow

The entire process from starting material to validated product follows a logical and systematic workflow.

Caption: Workflow for synthesis, purification, and analysis.

Section 4: Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, enabling its use in a wide array of subsequent chemical transformations.

A Key Intermediate for Cross-Coupling Reactions

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions.[2] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring under relatively mild conditions.

Common Applications:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, a cornerstone of biaryl synthesis in drug discovery.[16][17][18]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The ability to perform these transformations while the amine remains protected is a key synthetic advantage.

The Role of the Boc Protecting Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons:[9][19]

-

Stability: It is robust and stable to a wide range of non-acidic reagents, including nucleophiles, bases, and conditions used for many cross-coupling reactions.

-

Mild Cleavage: It can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an alcohol solvent.[20] This deprotection regenerates the free amine, which can then be used in subsequent reactions, such as amide bond formation.

-

Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), enabling complex, multi-step syntheses.[9]

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.[6]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, led by a molecular weight of 320.13 g/mol , combined with a straightforward and high-yielding synthesis, make it readily accessible. The true power of this molecule lies in its bifunctionality—the reactive C-I bond for carbon-carbon and carbon-heteroatom bond formation and the stable, yet easily removable, Boc-protected amine. This duality provides chemists with the precise control needed to build complex molecular targets, solidifying its role as an indispensable tool in the pipeline of pharmaceutical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:375853-79-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 375853-79-5|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

tert-Butyl (5-iodopyridin-2-yl)carbamate structure and synthesis

An In-depth Technical Guide to tert-Butyl (5-iodopyridin-2-yl)carbamate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and organic synthesis. It details the compound's structure and presents a thorough guide to its synthesis, including detailed experimental protocols and quantitative data.

Compound Structure and Properties

This compound is a carbamate-protected derivative of 2-amino-5-iodopyridine. The introduction of the tert-butoxycarbonyl (Boc) group serves to modulate the reactivity of the amino group, making the molecule a versatile intermediate for various coupling reactions and further functionalization, particularly in the development of pharmaceutical agents.

Chemical Structure:

-

IUPAC Name: tert-butyl N-(5-iodo-2-pyridinyl)carbamate[1]

-

Molecular Formula: C₁₀H₁₃IN₂O₂[1]

-

Molecular Weight: 320.13 g/mol [1]

-

CAS Number: 375853-79-5[1]

Figure 1: Chemical structure of this compound

Synthesis Overview

The primary and most efficient method for the synthesis of this compound is the protection of the amino group of 2-amino-5-iodopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard nucleophilic acyl substitution. The starting material, 2-amino-5-iodopyridine, is commercially available or can be synthesized from 2-aminopyridine through iodination.[2][3]

The Boc protection reaction is typically carried out in an organic solvent in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Figure 2: General synthesis workflow for the target compound.

Quantitative Data for Synthesis

The following table summarizes representative reaction conditions for the Boc protection of aminopyridines. While yields may vary based on the specific substrate and scale, these protocols provide a reliable baseline for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 (Catalytic) |

| Starting Material | 2-Amino-5-iodopyridine (1.0 eq) | 2-Amino-5-iodopyridine (1.0 eq) |

| Reagent | Di-tert-butyl dicarbonate (1.1-1.2 eq) | Di-tert-butyl dicarbonate (1.1-1.5 eq) |

| Base | Triethylamine (TEA) (1.1-1.5 eq) | Triethylamine (TEA) (1.5 eq) |

| Catalyst | None | 4-Dimethylaminopyridine (DMAP) (0.01 eq) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Room Temperature (approx. 20-25°C) | Room Temperature (approx. 20-25°C) |

| Reaction Time | 1-4 hours (monitored by TLC) | 0.5-8 hours (monitored by TLC) |

| Typical Yield | >85% | 80-90% (based on aminopyridine)[4] |

| Reference | [5] | [4] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-amino-5-iodopyridine.

Protocol: Boc Protection of 2-Amino-5-iodopyridine

Materials and Reagents:

-

2-Amino-5-iodopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or petroleum ether) for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-iodopyridine (e.g., 1.0 g, 4.55 mmol, 1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (20 mL). To this solution, add triethylamine (0.76 mL, 5.46 mmol, 1.2 eq) via syringe.

-

Boc Anhydride Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate (1.09 g, 5.00 mmol, 1.1 eq) portion-wise as a solid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.[5]

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford this compound as a solid.

This guide provides the essential information for the synthesis and understanding of this compound. Researchers are advised to consult the cited literature and adhere to all standard laboratory safety procedures when carrying out these protocols.

References

- 1. This compound | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of tert-Butyl (5-iodopyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(5-iodopyridin-2-yl)carbamate

-

Molecular Formula: C₁₀H₁₃IN₂O₂[1]

-

Molecular Weight: 320.13 g/mol [1]

-

CAS Number: 375853-79-5

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for tert-Butyl (5-iodopyridin-2-yl)carbamate. This data is derived from computational predictions and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 (pyridinyl) |

| ~7.8 | dd | 1H | H-4 (pyridinyl) |

| ~7.5 | d | 1H | H-3 (pyridinyl) |

| ~7.0 | br s | 1H | N-H (carbamate) |

| 1.54 | s | 9H | tert-butyl |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (carbamate) |

| ~152 | C-2 (pyridinyl) |

| ~148 | C-6 (pyridinyl) |

| ~145 | C-4 (pyridinyl) |

| ~115 | C-3 (pyridinyl) |

| ~85 | C-5 (pyridinyl) |

| ~81 | C(CH₃)₃ |

| ~28 | C(CH₃)₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (carbamate) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carbamate) |

| ~1580, 1470 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1250, 1150 | Strong | C-O stretch (carbamate) |

| ~830 | Strong | C-H bend (out-of-plane) |

| ~530 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 320 | Moderate | [M]⁺ (Molecular Ion) |

| 264 | High | [M - C₄H₈]⁺ |

| 221 | Moderate | [M - C₄H₉O₂]⁺ |

| 194 | High | [M - Boc]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation pathways.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of tert-Butyl (5-iodopyridin-2-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (5-iodopyridin-2-yl)carbamate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an iodine atom and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this intermediate is crucial for its effective use in reaction media, for purification processes such as crystallization, and for its formulation in subsequent developmental stages.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a robust framework for researchers to determine these parameters in-house, ensuring optimal experimental design and outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the polarity indicated by the XLogP3 value, are critical in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem[1] |

| Molecular Weight | 320.13 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-(5-iodopyridin-2-yl)carbamate | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of both a polar pyridine ring and a nonpolar tert-butyl group suggests a degree of solubility in a range of solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to exhibit good solubility in these solvents due to the polarity of the pyridine ring and the carbamate group. N-Boc protected PEG amides, for instance, show high solubility in DMSO and DMF.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated in these solvents. Dichloromethane is a common solvent for reactions involving Boc-protected amines.

-

Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is expected. THF is frequently used in reactions involving Boc-protected compounds.

-

Alcohols (e.g., Methanol, Ethanol): Moderate solubility is likely. The hydroxyl group of alcohols can form hydrogen bonds with the nitrogen and oxygen atoms in the solute.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted due to the overall polarity of the molecule. While the tert-butyl group provides some nonpolar character, the polar pyridine and carbamate moieties will limit solubility in highly nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for the mobile phase in HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining the solubility of the compound.

Synthesis of this compound

The synthesis of the title compound typically involves the Boc protection of 2-amino-5-iodopyridine. This reaction is a standard procedure in organic synthesis.

The general workflow for the synthesis is depicted below:

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to determine it. The provided experimental protocol is robust and can be adapted to a wide range of organic solvents. The predicted solubility trends, based on the compound's structure, offer a valuable starting point for solvent selection. A thorough understanding of the solubility of this key intermediate will undoubtedly facilitate its use in the synthesis of novel pharmaceutical agents and other advanced materials.

References

Stability and Storage of tert-Butyl (5-iodopyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (5-iodopyridin-2-yl)carbamate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the context of drug discovery where compound purity and stability are paramount. This document summarizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Based on information from various chemical suppliers, the primary storage recommendation for ensuring the long-term stability of this compound is refrigeration.

| Parameter | Recommended Condition | Rationale |

| Long-Term Storage | 2-8°C | To minimize thermal degradation and maintain the integrity of the compound over extended periods. Cold-chain transportation is also recommended to ensure stability upon receipt. |

| Short-Term Storage | Store in a cool, dry, and well-ventilated place. | To prevent exposure to excessive heat, moisture, and reactive atmospheric components. |

| Handling | Handle in accordance with good laboratory practice. | Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as harmful if swallowed and may cause skin sensitization. Avoid the generation of dust and ensure adequate ventilation. Keep away from strong oxidizing agents, as they are incompatible with carbamates. |

Predicted Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in the public domain, the stability can be inferred from the known chemical properties of its core functional groups: the tert-butoxycarbonyl (Boc) protecting group and the iodinated pyridine ring.

Key Factors Influencing Stability:

-

pH: The tert-butyl carbamate (Boc) group is known to be labile under acidic conditions, leading to its cleavage and the formation of the corresponding free amine, isobutylene, and carbon dioxide. The compound is expected to be relatively stable under neutral and basic conditions.

-

Temperature: Elevated temperatures can promote the thermal degradation of the Boc group.[1][2][3][4][5] This deprotection can occur even in the absence of an acid catalyst.[1][2][3][4][5]

-

Light: Compounds containing an iodinated pyridine ring may be susceptible to photodegradation. The carbon-iodine bond can be cleaved by UV light, potentially leading to radical intermediates and subsequent degradation products.

-

Oxidation: As with many organic molecules, this compound can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and understand its intrinsic stability.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: General experimental workflow for a forced degradation study.

Detailed Methodologies for Stress Conditions

The following protocols are adapted from established methods for stability testing of similar compounds and can be applied to this compound.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of a suitable acidic solution (e.g., 0.1 N HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with a suitable base (e.g., 0.1 N NaOH) before analysis.

3. Basic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of a suitable basic solution (e.g., 0.1 N NaOH).

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals.

-

Neutralize the samples with a suitable acid (e.g., 0.1 N HCl) before analysis.

4. Thermal Degradation (Solid and Solution):

-

Solution: Store a sealed vial of the stock solution at an elevated temperature (e.g., 80°C).

-

Solid: Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Withdraw samples or prepare solutions from the solid at specified time points for analysis.

5. Photostability:

-

Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a controlled light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

Analyze both the exposed and control samples at various time points.

6. Oxidative Degradation:

-

Mix a known volume of the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the mixture at room temperature, protected from light.

-

Monitor the degradation by analyzing aliquots at regular intervals.

7. Sample Analysis:

-

Analyze all samples using a validated stability-indicating high-performance liquid chromatography (HPLC) method. This method should be capable of separating the parent compound from its degradation products.

-

For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

By following these protocols, researchers and drug development professionals can gain a thorough understanding of the stability characteristics of this compound, ensuring its proper handling, storage, and use in their critical applications.

References

An In-depth Technical Guide to the Safety and Hazards of tert-Butyl (5-iodopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for tert-Butyl (5-iodopyridin-2-yl)carbamate (CAS No. 375853-79-5). The information is compiled from aggregated safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(5-iodo-2-pyridinyl)carbamate | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1] |

| CAS Number | 375853-79-5 | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and potential for allergic skin reactions and respiratory irritation.

GHS Pictograms:

| Pictogram | Description |

| ! | Exclamation Mark |

Hazard Statements (H-Statements):

| Code | Statement | GHS Classification | Reference |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][2] |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | [2] |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) | [1][2] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | [2] |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) | [2] |

Logical Flow of Hazard Communication:

Caption: Logical relationship between GHS classification, label elements, and required safety responses.

Precautionary Measures and Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following tables summarize the necessary precautionary statements and procedures.

Precautionary Statements (P-Statements):

| Category | Code | Statement | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |

| P264 | Wash skin thoroughly after handling. | [1][3] | |

| P270 | Do not eat, drink or smoke when using this product. | [1] | |

| P271 | Use only outdoors or in a well-ventilated area. | [3] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help. | [1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [3] | |

| P330 | Rinse mouth. | [1] | |

| P333 + P317 | If skin irritation or rash occurs: Get medical help. | [1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |

| P405 | Store locked up. | [3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Experimental Protocols and Handling

A systematic approach to handling this chemical is crucial to minimize exposure and ensure laboratory safety.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields (conforming to EN166 or NIOSH approved) or safety goggles. | Protects against dust, splashes, and eye irritation.[4] |

| Hand | Chemically resistant, impervious gloves (e.g., Nitrile rubber). Consult manufacturer for breakthrough times. | Prevents skin contact, irritation, and sensitization.[4] |

| Body | Laboratory coat, long-sleeved clothing. | Minimizes potential for skin exposure.[4] |

| Respiratory | Use a NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood, especially when handling powders. | Prevents inhalation and respiratory irritation.[4][5] |

General Handling and Experimental Workflow:

The following workflow outlines the critical steps for safely incorporating this compound into experimental procedures.

Caption: A step-by-step workflow for the safe handling of this compound.

Storage Conditions:

-

Keep container tightly closed.

-

Keep away from strong oxidizing agents.[6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Measures Summary:

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash persists, seek medical attention. | [4][7] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention. | [4][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison control center or doctor immediately for treatment advice. | [4][7] |

Emergency Response Workflow:

Caption: First aid response plan for different routes of exposure.

Spill & Leak Procedures:

-

Ensure adequate ventilation and wear full PPE.

-

For small spills, sweep up the solid material, avoiding dust formation.

-

Collect waste in a suitable, sealed container for disposal.[4][8]

-

Prevent material from entering drains or waterways.[7]

Toxicological Information

The toxicological properties have not been fully investigated.[6] The available GHS classification indicates the primary routes of concern.

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1][2] The effects of acute dermal or inhalation toxicity have not been fully classified, but irritation is a known hazard.

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Eye Damage/Irritation: Causes serious eye irritation.[2]

This guide is intended for informational purposes and should be used in conjunction with a full Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols. Always prioritize a culture of safety in the laboratory.

References

- 1. This compound | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (5-iodopyridin-2-yl)carbamate and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-iodopyridin-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. This document details its chemical synonyms and properties, provides comprehensive experimental protocols for its synthesis and subsequent derivatization, and explores its application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Synonyms

This compound is a versatile bifunctional molecule, featuring a pyridine ring substituted with a reactive iodine atom and a Boc-protected amine. The presence of the iodine atom at the 5-position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino group provides stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization.

Table 1: Chemical Identifiers and Synonyms

| Property | Value |

| IUPAC Name | tert-butyl N-(5-iodopyridin-2-yl)carbamate |

| CAS Number | 375853-79-5[1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂[1] |

| Molecular Weight | 320.13 g/mol [1] |

| Synonyms | 2-(Boc-amino)-5-iodopyridine, (5-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, tert-butyl 5-iodopyridin-2-ylcarbamate[1] |

| InChIKey | YZLXIVKPYUFJPN-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=C1)I[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in a research setting. The following sections provide step-by-step procedures for the synthesis of this key intermediate and a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-aminopyridine. The first step involves the iodination of 2-aminopyridine to form 2-amino-5-iodopyridine, which is then protected with a Boc group.

Step 1: Synthesis of 2-Amino-5-iodopyridine [2][3]

This protocol describes the iodination of 2-aminopyridine using iodine and hydrogen peroxide in an aqueous medium, offering an environmentally friendly approach.[2][3]

-

Materials:

-

2-Aminopyridine

-

Iodine

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

-

Ice

-

-

Equipment:

-

Four-necked round-bottom flask

-

Condenser

-

Thermometer

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a 1000 mL four-necked flask equipped with a condenser, thermometer, and mechanical stirrer, add 400 g of deionized water.

-

At room temperature, add 94 g of 2-aminopyridine to the water and stir until it is completely dissolved.

-

Heat the solution to 80°C.

-

Carefully add 140 g of iodine in five portions to the reaction mixture.

-

After the addition of iodine is complete, maintain the reaction temperature at 80-90°C for 1 hour.

-

After the 1-hour incubation, slowly add 40 g of 30% hydrogen peroxide solution dropwise.

-

Continue to stir the reaction mixture at 80-90°C for an additional 2 hours.

-

After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with ice-cold deionized water.

-

Dry the solid product to obtain 2-amino-5-iodopyridine.

-

Step 2: Boc-Protection of 2-Amino-5-iodopyridine

This protocol describes the protection of the amino group of 2-amino-5-iodopyridine using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

2-Amino-5-iodopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 equiv), triethylamine (1.0 equiv), and a catalytic amount of DMAP (0.01 equiv).

-

Add acetonitrile to dissolve the solids.

-

Slowly add di-tert-butyl dicarbonate (1.05 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 15 hours.

-

After the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling with an arylboronic acid.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite

-

-

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) to the flask via syringe.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

Application in Drug Discovery: p38 MAPK Inhibition

The 2-amino-5-substituted pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. One important target is the p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[4][5] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases and cancers.[6]

Table 2: Biological Activity of Representative Pyridinyl-based Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) |

| Pyridinylquinoxaline 6f | p38α MAPK | 81[7] |

| Pyridopyrazine 9e | p38α MAPK | 38[7] |

These compounds demonstrate that the pyridinyl scaffold can be elaborated to produce potent inhibitors of p38α MAPK. The synthetic accessibility of diverse analogs from this compound makes it a valuable starting material for the discovery of novel kinase inhibitors.

Visualizing the Role in a Signaling Pathway

The development of inhibitors targeting the p38 MAPK pathway is a significant area of research. The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade and the point of intervention for pyridinyl-based inhibitors.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinyl-based compounds.

This pathway illustrates how extracellular signals activate a cascade of kinases, ultimately leading to a cellular inflammatory response. Pyridinyl-based inhibitors, synthesized from scaffolds like this compound, can effectively block this pathway by inhibiting the activity of p38 MAPK.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward preparation and the reactivity of its iodo-substituent in cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of the resulting pyridinyl scaffolds as potent kinase inhibitors, particularly targeting the p38 MAPK pathway, underscores the importance of this compound in the development of novel therapeutics for inflammatory diseases and cancer. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the work of researchers and scientists in leveraging this important chemical entity for their research and development endeavors.

References

- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Profile of tert-Butyl (5-iodopyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for tert-Butyl (5-iodopyridin-2-yl)carbamate (CAS No. 375853-79-5), a valuable building block in pharmaceutical and organic synthesis. This document outlines major commercial suppliers, typical quality control parameters, and a representative synthetic protocol.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Purity levels are generally high, though it is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed quality control data.

| Supplier | Product Number/ID | Purity | Available Quantities |

| Sigma-Aldrich | ADE000222 | Not Specified¹ | 1g |

| Amadis Chemical | A823772 | ≥ 97% | 10g |

| BLDpharm | BD00789006 | Information available upon request | Custom |

| Laibo Chem | N/A | Information available upon request | 5g |

| Fluorochem | F570554 (for a related chloro-iodo derivative) | Information available upon request | Custom |

¹Sigma-Aldrich notes that for this particular product, analytical data is not routinely collected; the buyer is responsible for confirming identity and purity.[1]

Quality Control and Analytical Profile